molecular formula C24H25N3O5 B6500890 3-{[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea CAS No. 954660-10-7

3-{[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea

Cat. No.: B6500890
CAS No.: 954660-10-7
M. Wt: 435.5 g/mol
InChI Key: HVZYMIVMNRMDFQ-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which contains a 3,4-dimethoxyphenyl group, a naphthalen-1-ylmethyl group, and an oxazolidinone ring. Urea derivatives are often used in medicinal chemistry due to their bioactivity . The 3,4-dimethoxyphenyl group is a common motif in natural products and pharmaceuticals, known for its various biological activities . The naphthalen-1-ylmethyl group is a polycyclic aromatic hydrocarbon that may contribute to the lipophilicity of the compound . The oxazolidinone ring is a heterocyclic compound containing an oxygen, a nitrogen, and a carbonyl group, which is found in several antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the urea linkage, the 3,4-dimethoxyphenyl group, the naphthalen-1-ylmethyl group, and the oxazolidinone ring . The presence of these groups would influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The urea linkage might undergo hydrolysis under acidic or basic conditions. The oxazolidinone ring might be susceptible to ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the urea linkage might increase its lipophilicity, potentially influencing its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of the 3,4-dimethoxyphenyl and oxazolidinone groups, it might exhibit antibacterial or other pharmacological activities .

Future Directions

Future research could focus on synthesizing this compound and evaluating its biological activity. Given the known activities of similar structures, it might have potential as a pharmaceutical agent .

Properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-30-21-11-10-18(12-22(21)31-2)27-15-19(32-24(27)29)14-26-23(28)25-13-17-8-5-7-16-6-3-4-9-20(16)17/h3-12,19H,13-15H2,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZYMIVMNRMDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(OC2=O)CNC(=O)NCC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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